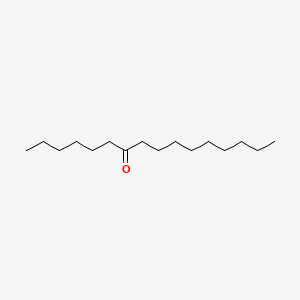

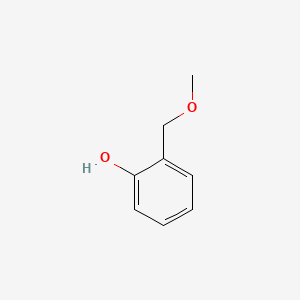

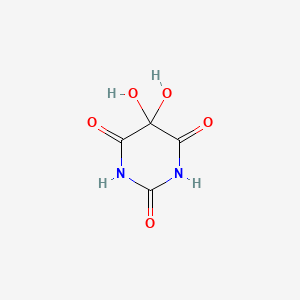

![molecular formula C14H15NO4S2 B1596439 Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- CAS No. 3695-00-9](/img/structure/B1596439.png)

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-

説明

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a compound belonging to the family of benzenesulfonamides. It is a white crystalline solid that is soluble in water and alcohol. Benzenesulfonamide is widely used in the fields of pharmaceuticals, biochemistry, and chemistry. It has been used in various scientific studies, including those related to drug synthesis, drug metabolism, and drug-target interactions.

科学的研究の応用

Synthesis of Tetrahydropyridine Derivatives

Di-p-toluenesulfonamide is utilized as a precursor in the synthesis of ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate . This compound is significant in medicinal chemistry for the creation of diverse pharmacologically active tetrahydropyridine derivatives, which are explored for their potential as therapeutic agents.

Alkylation of Ammonia Derivatives

Acting as a derivative of ammonia, Di-p-toluenesulfonamide is activated for alkylation by alkyl halides . This process is exemplified in the synthesis of N-tosyl-2,3-dihydroisoindole from o-xylylene dibromide, showcasing its role in constructing complex organic molecules.

Precursor for N-Tosyl Imines

The compound serves as a precursor for the formation of N-tosyl imines . N-Tosyl imines are valuable intermediates in organic synthesis, particularly in the construction of aziridines and other nitrogen-containing heterocycles.

Activation for Reductive Cleavage

In protective group chemistry, Di-p-toluenesulfonamide can be activated with a trifluoroacetyl group, which is then followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide . This method is particularly useful for deprotecting primary N-(p-toluenesulfonyl) amides, which are otherwise challenging to unmask.

Vinyl Aziridine Opening Reaction

The compound is employed as a nucleophile in the tetrabutylammonium fluoride (TBAF) catalyzed vinyl aziridine opening reaction . This reaction is crucial for introducing nitrogen functionality into organic molecules, which is a key step in synthesizing many biologically active compounds.

Selective Aziridination of Olefins

Di-p-toluenesulfonamide is used as a reagent in the selective aziridination of olefins catalyzed by dirhodium(II) caprolactamate . This transformation is important for the synthesis of aziridines, which are versatile intermediates in organic synthesis and have applications in drug development.

Cyanomethylenetributylphosphorane-Mediated Reactions

It is involved in reactions mediated by Cyanomethylenetributylphosphorane (CMBP) . These reactions are part of a broader class of phosphorane-mediated transformations that are pivotal in the synthesis of various organic compounds.

Solubility and Storage Properties

Di-p-toluenesulfonamide is soluble in water, which expands its utility in various aqueous-based chemical reactions . Its stability and storage properties make it a reliable compound for use in long-term research projects.

作用機序

Target of Action

Di-p-toluenesulfonamide, also known as 4-Methyl-N-tosylbenzenesulfonamide, is a small molecule that has been studied for its potential anti-tumor activity .

Mode of Action

It has been observed to inhibit cell proliferation in certain cancer cell lines through a p21- and p27-independent g1 arrest of the cell cycle . This involves down-regulation of cyclin D1 and inhibition of Rb phosphorylation .

Biochemical Pathways

Di-p-toluenesulfonamide has been found to affect the mTOR/p70S6K pathway . This pathway is involved in cell growth and proliferation, and its inhibition can lead to decreased tumor growth . The compound has been observed to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K . The effects can be both Akt-dependent and Akt-independent, depending on the cell line .

Result of Action

Di-p-toluenesulfonamide has been observed to induce a significant loss of mitochondrial membrane potential, leading to apoptosis . This is attributed to the up-regulation of Bak and PUMA, two pro-apoptotic Bcl-2 family members . In addition, the compound has been found to inhibit tumor growth in a tumor xenograft model .

Action Environment

The action of Di-p-toluenesulfonamide can be influenced by environmental factors such as the presence of cholesterol . Cholesterol is an essential constituent of lipid rafts, which serve as functional platforms for multiple cellular signaling and trafficking processes . The compound has been observed to decrease the expressions of both raft-associated total and phosphorylated forms of kinases such as Akt, mTOR, and p70S6K . The inhibitory effects of the compound can be rescued by the supplement of cholesterol , indicating a key role of cholesterol contents in its action.

特性

IUPAC Name |

4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWZLUXODWUHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063141 | |

| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |

CAS RN |

3695-00-9 | |

| Record name | 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-toluenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(p-tolylsulphonyl]-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(p-tolylsulfonyl)amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXN5K2L75V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does di-p-toluenesulfonamide react differently with nucleophiles like sodium thiophenoxide/sodium phenylselenide compared to sodium cyanide?

A1: Research indicates that di-p-toluenesulfonamide exhibits distinct reactivity patterns depending on the nucleophile. While sodium thiophenoxide and sodium phenylselenide preferentially displace the benzylic or alkyl group (C-N bond cleavage) to yield organosulfides and selenides [], sodium cyanide attacks the sulfur atom, leading to monosulfonamide formation (S-N bond cleavage) []. This difference in selectivity can be attributed to the principles of hard and soft acids and bases (HSAB).

Q2: Can di-p-toluenesulfonamide be used in photoredox catalysis, and if so, what type of reactions can be achieved?

A2: Yes, di-p-toluenesulfonamide participates in organophotoredox-catalyzed reactions. Studies demonstrate its utility in the visible light-mediated synthesis of 2-sulfonamidoindoles and other 2-sulfonamido heteroarenes []. This reaction proceeds via a cross-dehydrogenative coupling with indoles or heteroarenes, catalyzed by eosin Y. The mechanism involves the generation of a nitrogen-centered radical from di-p-toluenesulfonamide, followed by regioselective addition to the heteroarene [].

Q3: What insights can be gained from the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide, a derivative of di-p-toluenesulfonamide?

A3: Analyzing the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide reveals key structural features, such as the dihedral angles between the central benzene ring and the pendant rings, which are 66.96° and 69.37° []. Additionally, the crystal packing demonstrates the formation of infinite sheets along the (001) plane due to N—H⋯O hydrogen bonding interactions []. This information aids in understanding the compound's solid-state interactions and potential applications in material science.

Q4: What are the potential applications of di-p-toluenesulfonamide in medicinal chemistry?

A4: While not a drug itself, di-p-toluenesulfonamide serves as a valuable synthetic intermediate in medicinal chemistry. Research shows that derivatives like Ro 5-5340 (N,N'-(iminoditrimethylene) di-p-toluenesulfonamide hydrochloride) exhibit activity against isoproterenol-induced myocardial necrosis in animal models []. This suggests potential applications in developing cardioprotective agents, although further research is needed to explore its therapeutic potential and safety profile.

Q5: Can you elaborate on the use of 15N NMR to study the reactions of p-toluenesulfonyl azide, a compound closely related to di-p-toluenesulfonamide?

A5: 15N NMR serves as a powerful tool to investigate the reactivity of p-toluenesulfonyl azide, a compound structurally similar to di-p-toluenesulfonamide. Researchers have employed 15N-labeled p-toluenesulfonyl azide to elucidate reaction mechanisms, including diazo transfer reactions and interactions with azide ions []. These studies provide valuable insights into the reactivity of sulfonyl azides and their potential applications in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

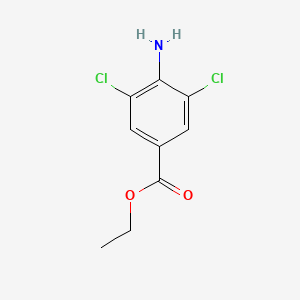

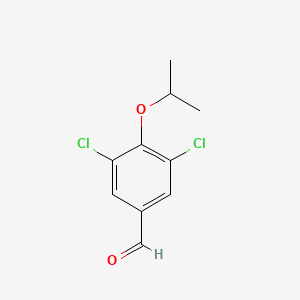

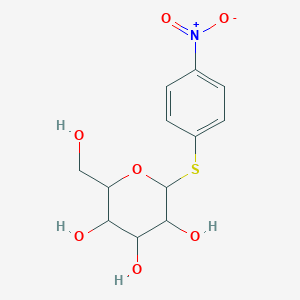

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)

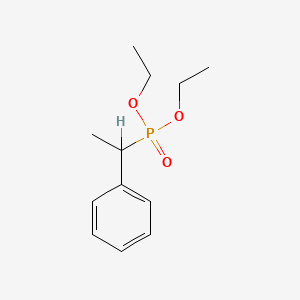

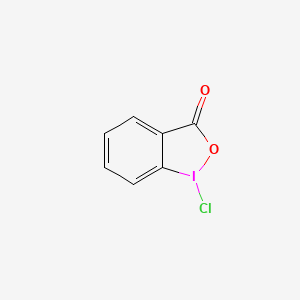

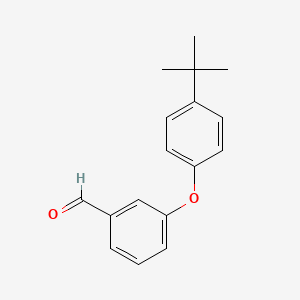

![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)